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molecular formula C8H15IO2 B1338480 tert-Butyl 4-iodobutanoate CAS No. 6182-78-1

tert-Butyl 4-iodobutanoate

Cat. No. B1338480
M. Wt: 270.11 g/mol
InChI Key: JOCPIDVCNQGZGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06414179B1

Procedure details

To a solution of concentrated sulfuric acid (2 ml) and 1,4-dioxane (20 ml) in a pressure bottle at 0° C. were added 4-iodobutanoic acid (5.5 g, 25.7 mmol) and isobutene (30 ml). The mixture was stirred at room temperature for 3 days, cooled to 0° C. and poured slowly into an aqueous solution (120 ml) of sodium bicarbonate (10 g). The mixture was stirred at room temperature for 15 minutes and extracted with diethyl ether. The organic phase was washed three times with brine, dried over sodium sulfate and concentrated in vacuo. The residue was chromatographed on silica gel (hexane:dichloromethane=1:1) to give the title compound (4.24 g, 61%) as a pale yellow liquid.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[I:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11].[CH2:13]=[C:14]([CH3:16])[CH3:15].C(=O)(O)[O-].[Na+]>O1CCOCC1>[I:6][CH2:7][CH2:8][CH2:9][C:10]([O:12][C:14]([CH3:16])([CH3:15])[CH3:13])=[O:11] |f:3.4|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
5.5 g
Type
reactant
Smiles
ICCCC(=O)O
Name
Quantity
30 mL
Type
reactant
Smiles
C=C(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The organic phase was washed three times with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel (hexane:dichloromethane=1:1)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
ICCCC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.24 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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